Lipophilicity-Driven Differentiation: Calculated XLogP3 of the N5-Butyl N1-o-Tolyl Congener Versus N1-Phenyl and N5-Unsubstituted Pyrazolo[3,4-d]pyrimidin-4-one Analogs
The target compound 5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one exhibits a calculated XLogP3 of 2.8, derived from its PubChem computed properties [1]. This value reflects the additive lipophilic contributions of the n-butyl chain at N5 and the ortho-methylphenyl group at N1. In contrast, the N5-unsubstituted analog 1-(2-methylphenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one (PubChem CID 135629821), which lacks the butyl substituent, has a calculated XLogP3 of 1.4 [2]. The core unsubstituted scaffold 1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 344750-80-9) has an even lower experimental logP of approximately 0.2, as reported in vendor datasheets . This represents a calculated lipophilicity increase of approximately 1.4 log units (roughly 25-fold increase in octanol-water partition coefficient) over the N5-unsubstituted o-tolyl analog, and an estimated increase of approximately 2.6 log units over the bare scaffold.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-(2-methylphenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one (CID 135629821): XLogP3 = 1.4; Unsubstituted core (1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one): experimental logP ≈ 0.2 |
| Quantified Difference | ΔXLogP3 = +1.4 versus the N5-unsubstituted o-tolyl analog; estimated +2.6 versus the unsubstituted scaffold |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release); experimental logP from vendor technical datasheet for the core scaffold |
Why This Matters
A 1.4-unit increase in XLogP3 places the target compound in a more favorable lipophilicity range for passive membrane permeability (optimal logP 1–3 for oral absorption and CNS penetration), which is a critical selection criterion when procuring compounds for cell-based assays or in vivo pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 7532828, 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 135629821, 1-(2-methylphenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one. National Center for Biotechnology Information (2026). View Source
